Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)
Description
Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) (CAS 316820-62-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . Its structure comprises a cyclopentylidene ring substituted with an imino (-NH-) group linked to a 2-aminoethyl (-CH₂CH₂NH₂) side chain and an ethanol (-CH₂CH₂OH) moiety.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-[2-(2-aminoethylamino)cyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C9H16N2O/c1-7(12)8-3-2-4-9(8)11-6-5-10/h11H,2-6,10H2,1H3 |
InChI Key |
MNVGMYDCKWECEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCC1)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) typically involves the reaction of ethanol with a cyclopentylidene derivative in the presence of an amine. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.
Catalysts: Acid or base catalysts to promote the formation of the imino group.
Solvents: Common solvents such as ethanol or methanol to dissolve the reactants.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions may convert the imino group to an amine group.
Substitution: The ethanol moiety can participate in substitution reactions, replacing the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development : Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) can act as a precursor in the synthesis of bioactive compounds. Its structural attributes allow for modifications that enhance pharmacological activity.
- Case Study : Researchers have explored derivatives of this compound for their potential as anti-cancer agents, leveraging the amino group for interactions with biological targets.
-
Antimicrobial Activity : The compound exhibits promising antimicrobial properties, making it suitable for formulations aimed at combating bacterial infections.
- Research Insight : Studies have indicated that modifications to the cyclopentylidene moiety can increase the efficacy against resistant strains of bacteria.
Materials Science Applications
-
Polymer Synthesis : Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) is utilized in the development of polymers with enhanced mechanical properties and thermal stability. Its ability to form cross-links in polymer matrices is particularly beneficial.
- Example : Incorporation into epoxy resins has shown improvements in tensile strength and resistance to environmental degradation.
-
Coatings and Adhesives : The compound's chemical structure lends itself well to applications in coatings and adhesives, where it can enhance adhesion properties and durability.
- Application Insight : Formulations containing this compound have been tested for use in industrial coatings that require high-performance characteristics under extreme conditions.
Environmental Chemistry Applications
-
Remediation Technologies : Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) has potential applications in environmental remediation, particularly in the treatment of contaminated water sources.
- Research Findings : Its ability to chelate heavy metals suggests that it could be effective in removing pollutants from industrial wastewater.
-
Green Chemistry Initiatives : The compound aligns with principles of green chemistry by offering pathways for sustainable synthesis processes that minimize waste and energy consumption.
- Sustainability Insight : Research is ongoing into its use as a biodegradable alternative to more toxic chemicals traditionally used in various industrial processes.
Data Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceuticals | Drug development | Enhanced bioactivity |
| Antimicrobial formulations | Effective against resistant bacteria | |
| Materials Science | Polymer synthesis | Improved mechanical properties |
| Coatings and adhesives | Enhanced adhesion and durability | |
| Environmental Chemistry | Remediation technologies | Effective heavy metal removal |
| Green chemistry initiatives | Sustainable synthesis pathways |
Mechanism of Action
The mechanism of action of Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) involves its interaction with molecular targets, such as enzymes or receptors. The imino group may form covalent or non-covalent bonds with these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI), enabling a comparative analysis of their properties and applications:
Ethanone, 1-[2-[(2-aminoethyl)imino]cyclopentyl]-(9CI) (CAS 316820-60-7)
- Molecular Formula : C₉H₁₆N₂O (identical to the target compound).
- Structural Difference: The ethanol (-CH₂CH₂OH) group is replaced by an ethanone (-COCH₃) moiety.
- The absence of a hydroxyl group may reduce hydrogen-bonding capacity, impacting its ability to act as a ligand in metal coordination .
- Applications : Likely serves as a precursor for further functionalization (e.g., reduction to secondary alcohols or formation of hydrazones).
3,9-Diazabicyclo[4.2.1]nonane, 3-acetyl- (9CI) (CAS 387870-07-7)
- Molecular Formula : C₉H₁₆N₂O (identical to the target compound).
- Structural Difference: Features a bicyclic framework (3,9-diazabicyclo[4.2.1]nonane) with an acetyl group (-COCH₃) instead of the cyclopentylidene-ethanol system.
- Implications: The rigid bicyclic structure may enhance thermal stability and steric hindrance, influencing reactivity in catalytic or medicinal chemistry contexts . The acetyl group could participate in nucleophilic acyl substitution reactions, unlike the ethanol group in the target compound.
- Applications: Potential use in drug design due to bicyclic amines’ prevalence in bioactive molecules (e.g., enzyme inhibitors).
Ethanol, 2-amino-, hydrogen sulfate (ester) (CAS 926-39-6)
- Molecular Formula: C₂H₇NO₄S.
- Structural Difference: A simpler ethanol derivative with a sulfate ester (-OSO₃H) and a primary amine (-NH₂) group.
- Implications: The sulfate group enhances water solubility and ionic character, making it suitable for biochemical applications (e.g., enzyme substrates) . Lacks the cyclic imino structure, reducing its utility in metal coordination compared to the target compound.
Tabulated Comparison of Key Properties
Biological Activity
Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) is a chemical compound with the CAS number 316820-62-9 and a molecular formula of C9H16N2O. This compound has garnered interest due to its potential biological activities, which include applications in pharmaceuticals and biochemistry. This article explores its biological activity, providing detailed findings, case studies, and data tables.
- Molecular Formula : C9H16N2O
- Molecular Weight : 168.24 g/mol
- CAS Number : 316820-62-9
Structural Characteristics
The compound features a cyclopentylidene group linked to an ethanol moiety through an imine functional group. The presence of aminoethyl groups suggests potential interactions with biological systems.
Pharmacological Profile
Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) exhibits several biological activities that make it a candidate for further research:
The exact mechanisms through which Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) exerts its effects are yet to be fully elucidated. However, potential mechanisms include:
- Interaction with Enzymes : The amino groups may facilitate binding to specific enzymes or receptors.
- Cell Membrane Penetration : The ethanol component may enhance the compound's ability to penetrate cell membranes, affecting intracellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of oxidative stress |
Case Study: Antimicrobial Activity
In a study examining various imine derivatives, it was found that compounds structurally related to Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the cyclopentylidene structure in enhancing bioactivity.
Case Study: Neuroprotective Properties
A separate investigation into the neuroprotective properties of similar compounds indicated that they could reduce neuronal cell death under oxidative stress conditions. This suggests that Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI) may also have potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
